molecular formula C11H18FNO2 B6235387 tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2300307-05-3

tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No. B6235387
CAS RN: 2300307-05-3
M. Wt: 215.3
InChI Key:
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Description

Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (FMABC) is a highly versatile molecule with a wide range of applications in the field of organic chemistry. FMABC is a cyclic molecule composed of two rings, one of which contains a tert-butyl group and a fluoromethyl group, and the other containing a carboxylate group. FMABC can be used as a chiral building block for the synthesis of a variety of compounds, and has been studied for its potential applications in drug discovery, catalysis, and materials science.

Scientific Research Applications

Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has a variety of applications in scientific research. For example, it can be used in the synthesis of chiral molecules, which are important for drug discovery and materials science. In addition, this compound can be used as a catalyst in organic reactions, and has been studied for its potential use in the synthesis of pharmaceuticals and other biologically active compounds. Finally, this compound can be used as a starting material in the synthesis of complex molecules, such as heterocycles and natural products.

Mechanism of Action

Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is an electrophilic molecule, meaning that it can react with nucleophilic molecules in order to form new bonds. The reaction of this compound with nucleophiles involves the formation of a new carbon-carbon bond, as well as the formation of a new bond between the carboxylate group and the nucleophile. This type of reaction is known as an addition reaction, and is the basis for many of the reactions involving this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, as it is primarily used as a synthetic intermediate in organic synthesis. However, this compound has been studied for its potential use in drug discovery, and it has been found to have some anti-inflammatory and anti-cancer properties. In addition, this compound has been found to have some antioxidant activity, which may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate in laboratory experiments is its versatility. This compound can be used in a variety of organic reactions, and can be used as a starting material for the synthesis of complex molecules. Additionally, this compound has a relatively low cost, making it an attractive choice for laboratory experiments. However, this compound is an electrophilic molecule, and therefore can be toxic if handled improperly. Additionally, this compound is a highly reactive molecule, and can react with other molecules in the reaction mixture, leading to unexpected results.

Future Directions

The potential applications of tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate are vast, and there are many future directions for research. For example, this compound could be used in the development of new pharmaceuticals, as it has been shown to have some anti-inflammatory and anti-cancer properties. Additionally, this compound could be used in the synthesis of complex molecules, such as heterocycles and natural products. Furthermore, this compound could be used as a catalyst in organic reactions, and could be used to synthesize chiral molecules, which are important for drug discovery and materials science. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be synthesized using a variety of methods, including the Fischer indole synthesis, the Williamson ether synthesis, and the Ullmann reaction. The Fischer indole synthesis is the most common method used to synthesize this compound, and involves the condensation of an aryl halide, an alkene, and a carboxylic acid in the presence of an acid catalyst. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a base catalyst, while the Ullmann reaction involves the coupling of two aryl halides in the presence of a copper catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the reaction of tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate with fluoromethyl iodide in the presence of a base.", "Starting Materials": [ "tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate", "fluoromethyl iodide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate and base to a reaction flask", "Add fluoromethyl iodide dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract with a suitable solvent (e.g. ethyl acetate)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous magnesium sulfate", "Concentrate the organic layer under reduced pressure to obtain tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate as a white solid" ] }

CAS RN

2300307-05-3

Molecular Formula

C11H18FNO2

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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